3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-N-(4-FLUOROPHENYL)BENZAMIDE
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Overview
Description
3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-N-(4-FLUOROPHENYL)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzodioxole ring, a cyano group, and a fluorophenyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-N-(4-FLUOROPHENYL)BENZAMIDE typically involves multiple steps, including the formation of the benzodioxole ring, introduction of the cyano group, and coupling with the fluorophenyl benzamide moiety. Common synthetic routes may involve:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources.
Coupling Reactions: The final coupling step involves the reaction of the benzodioxole derivative with 4-fluorophenyl benzamide under suitable conditions, often using catalysts like palladium.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-N-(4-FLUOROPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-N-(4-FLUOROPHENYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-N-(4-FLUOROPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- 5-Propionyl-1,3-benzodioxole
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
Uniqueness
Compared to similar compounds, 3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-N-(4-FLUOROPHENYL)BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its cyano group and fluorophenyl moiety contribute to its enhanced reactivity and potential therapeutic applications.
Properties
IUPAC Name |
3-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-(4-fluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O5S/c22-15-4-6-16(7-5-15)24-21(26)13-2-1-3-17(8-13)31(27,28)25-18-10-20-19(29-12-30-20)9-14(18)11-23/h1-10,25H,12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYOFQBTHFZPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C#N)NS(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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